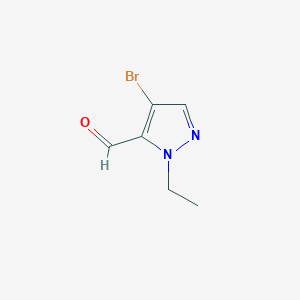

4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-2-9-6(4-10)5(7)3-8-9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZYNSUALWYJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde

Executive Summary

This technical guide provides a detailed exploration of the synthesis and characterization of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, and the targeted functionalization with bromo and carbaldehyde groups offers a versatile platform for further molecular elaboration.[1] This document outlines a robust and reproducible synthetic pathway, beginning from accessible starting materials and employing a Vilsmeier-Haack cyclization followed by regioselective bromination. We delve into the mechanistic underpinnings of these transformations, offering insights into reaction optimization and control. Furthermore, a comprehensive characterization protocol is detailed, employing modern spectroscopic and chromatographic techniques to ensure the structural integrity and purity of the final product. This guide is intended for researchers and professionals in organic synthesis and drug discovery, providing both the theoretical foundation and practical methodology required to successfully synthesize and validate this key chemical intermediate.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole ring system is a privileged scaffold in modern pharmacology, forming the core of drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor agents.[1][2] The specific arrangement of nitrogen atoms within the five-membered ring imparts unique electronic properties and hydrogen bonding capabilities, making it an ideal building block for designing molecules that can effectively interact with biological targets.

The title compound, 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde (CAS No. 1001519-37-4), is a trifunctionalized pyrazole.[3][4] Each functional group serves a distinct and strategic purpose:

-

The N-ethyl group enhances lipophilicity and can modulate the steric profile for receptor binding.

-

The 3-carbaldehyde group is a versatile chemical handle, readily participating in reactions such as reductive amination, Wittig reactions, and condensations to build molecular complexity.

-

The 4-bromo substituent provides a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of a wide array of aryl, alkyl, or alkynyl groups.[5][6]

The strategic combination of these groups makes this molecule a highly valuable intermediate for constructing libraries of complex drug candidates. This guide provides a validated pathway to its synthesis and rigorous methods for its characterization.

Recommended Synthetic Pathway

The synthesis of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde is most efficiently achieved through a two-step sequence. The first step involves the construction of the core pyrazole aldehyde ring system via a Vilsmeier-Haack reaction, followed by a regioselective bromination at the C4 position. This pathway is advantageous due to its high efficiency, use of readily available reagents, and predictable regiochemical outcome.

Step 1: Vilsmeier-Haack Cyclization for Pyrazole Synthesis

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich systems.[7] In this context, it is used to achieve a cyclization and double formylation of a hydrazone intermediate, ultimately yielding the pyrazole carbaldehyde scaffold.[8]

Mechanism Insight: The reaction begins with the in situ formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7] This electrophilic species reacts with the hydrazone, derived from acetophenone and ethylhydrazine, to initiate cyclization and formylation, delivering the core heterocyclic structure in a single, efficient operation.[9] The use of excess reagent ensures the reaction proceeds to completion.

Step 2: Regioselective Bromination

The second step involves the electrophilic bromination of the pyrazole ring. The pyrazole system is inherently electron-rich and susceptible to electrophilic attack. The C4 position is the most electronically activated site for substitution, a preference further enhanced by the directing effects of the N-ethyl and C3-aldehyde groups.

Rationale for Reagent Choice: N-Bromosuccinimide (NBS) is selected as the brominating agent. Compared to elemental bromine (Br₂), NBS is a solid, making it safer and easier to handle, and it often provides cleaner reactions with fewer byproducts. The reaction is typically performed in a polar aprotic solvent like acetonitrile to facilitate the reaction while minimizing side reactions.

Detailed Experimental Protocols

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[7] DMF is a potential irritant. NBS is a lachrymator. Handle all chemicals with appropriate care.

Synthesis of 2-Ethyl-2H-pyrazole-3-carbaldehyde (Intermediate)

-

Hydrazone Formation:

-

To a solution of acetophenone (1.0 eq) in ethanol, add ethylhydrazine oxalate (1.05 eq) and a catalytic amount of acetic acid (0.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude hydrazone is typically used in the next step without further purification.

-

-

Vilsmeier-Haack Reaction:

-

In a three-neck flask fitted with a dropping funnel and under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 5.0 eq) and cool to 0°C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.[7]

-

Dissolve the crude hydrazone from the previous step in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80°C for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 2-Ethyl-2H-pyrazole-3-carbaldehyde as a pale yellow oil.

-

Synthesis of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde (Final Product)

-

Bromination:

-

Dissolve the 2-Ethyl-2H-pyrazole-3-carbaldehyde (1.0 eq) in acetonitrile.

-

Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a 10% aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography to afford 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde as a solid.

-

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde, based on its chemical structure and data from analogous compounds.[8][10][11]

| Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~10.1 ppm (s, 1H) | Aldehyde proton (-CHO) |

| ~8.2 ppm (s, 1H) | Pyrazole ring proton (C5-H) | ||

| ~4.3 ppm (q, 2H) | Methylene protons (-CH₂-CH₃) | ||

| ~1.4 ppm (t, 3H) | Methyl protons (-CH₂-CH₃) | ||

| ¹³C NMR | Chemical Shift (δ) | ~183 ppm | Aldehyde carbonyl carbon (C=O) |

| ~154 ppm | Pyrazole ring carbon (C3) | ||

| ~138 ppm | Pyrazole ring carbon (C5) | ||

| ~105 ppm | Pyrazole ring carbon (C4-Br) | ||

| ~48 ppm | Methylene carbon (-CH₂) | ||

| ~15 ppm | Methyl carbon (-CH₃) | ||

| Mass Spec (EI) | m/z | 202/204 | Molecular ion peak (M⁺) showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio).[12] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1695 cm⁻¹ | Strong C=O stretch from the aldehyde.[8][13] |

| ~2980 cm⁻¹ | C-H stretch from the ethyl group. | ||

| ~1530 cm⁻¹ | C=N/C=C stretches from the pyrazole ring. |

Physical Properties

-

Molecular Formula: C₆H₇BrN₂O[3]

-

Molecular Weight: 203.04 g/mol [3]

-

Appearance: Typically an off-white to pale yellow solid.

Conclusion

This guide has detailed a reliable and well-precedented synthetic route for 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde. The two-step process, leveraging a Vilsmeier-Haack cyclization followed by regioselective bromination, provides an efficient means to access this valuable synthetic intermediate. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding for potential optimization. The comprehensive characterization workflow and tabulated spectroscopic data serve as a benchmark for researchers to validate the structure and purity of the synthesized material. By following the protocols and safety guidelines outlined herein, scientists in the field of drug development and organic chemistry can confidently produce and utilize this versatile building block for the creation of novel and complex molecular architectures.

References

-

Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link][14][15][16]

-

Kaur, H., & Singh, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27353-27387. [Link][17]

-

Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 138-153. [Link][18]

-

Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link][19]

-

Aggarwal, N., Kumar, R., Dureja, P., & Rawat, D. S. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 4(11), 737-755. [Link][2]

-

Tumosienė, I., et al. (2021). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link][5]

-

Pharmaffiliates. (n.d.). 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde. [Link][4]

-

PubChemLite. (n.d.). 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde. [Link][12]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link][13]

-

Zareen, S., et al. (2021). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports, 11, 19280. [Link][9]

-

Cîrcu, V., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8232. [Link][1]

-

Doc Brown's Chemistry. (n.d.). On the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link][11]

-

Beijing Thinker-Chuanye Technology Co., Ltd. (n.d.). 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde. [Link][3]

-

ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. [Link][20]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link][10]

-

DTIC (Defense Technical Information Center). (n.d.). The Bromination of Pyrazabole. [Link][21]

-

ResearchGate. (n.d.). Bromination of pyrazole derivatives. [Link][22]

-

SpectraBase. (n.d.). ethyl 4-bromo-2H-pyrazole-3-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link][23]

-

ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands. [Link][24]

-

Wang, X., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(1), 786-795. [Link][8]

-

Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(20), 6931. [Link][6]

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde - CAS:1001519-37-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. PubChemLite - 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. quod.lib.umich.edu [quod.lib.umich.edu]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity | Semantic Scholar [semanticscholar.org]

- 17. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 20. researchgate.net [researchgate.net]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. researchgate.net [researchgate.net]

- 23. spectrabase.com [spectrabase.com]

- 24. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde for Advanced Research and Development

Document ID: GT-BPPC-20260117 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde, a key heterocyclic building block in contemporary medicinal chemistry. We will dissect its fundamental physicochemical properties, present a robust, field-tested synthetic protocol, analyze its chemical reactivity with mechanistic insight, and discuss its strategic applications in the design and discovery of novel therapeutic agents. This document is structured to serve as a definitive resource, bridging foundational knowledge with practical, actionable intelligence for laboratory and clinical research professionals.

Strategic Importance in Medicinal Chemistry

The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics, including blockbuster drugs like Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor).[1][2] The specific architecture of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde offers a trifecta of functionalities that make it an exceptionally versatile intermediate for library synthesis and lead optimization.

-

The Pyrazole Core: Provides a stable aromatic system capable of engaging in crucial hydrogen bonding and π-stacking interactions with biological targets.[3]

-

C4-Bromine Atom: Serves as a versatile synthetic handle for introducing molecular diversity through a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[4] This allows for the systematic modulation of a compound's steric and electronic properties to optimize target affinity and selectivity.

-

C3-Carbaldehyde Group: Acts as a key electrophilic center for a plethora of chemical transformations, most notably reductive amination, enabling the facile introduction of diverse amine side chains to explore the pharmacophore space.

-

N2-Ethyl Group: This small alkyl substituent enhances lipophilicity and can influence the compound's metabolic stability and solubility profile, which are critical parameters in drug development.

This unique combination of features positions 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde as a high-value starting material for programs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3][5]

Physicochemical Profile

A precise understanding of the compound's physical and chemical properties is paramount for its effective use in synthesis and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BrN₂O | [6] |

| Molecular Weight | 203.04 g/mol | [6] |

| CAS Number | 1236349-33-3 | [7] |

| Alternate CAS | 1001519-37-4 | [6][8] |

| Appearance | White to off-white solid | Vendor Data |

| Melting Point | 58-62 °C | Vendor Data |

| Solubility | Soluble in methanol, ethyl acetate, dichloromethane | Vendor Data |

| Predicted Boiling Point | 283.9 ± 20.0 °C | [9] |

| Predicted XLogP | 1.0 | [7] |

Synthesis Protocol: Vilsmeier-Haack Formylation

The most reliable and scalable synthesis of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde is achieved through a three-step sequence involving N-alkylation, bromination, and a subsequent Vilsmeier-Haack formylation. This pathway ensures high regioselectivity and good overall yields.

Synthetic Workflow Diagram

Caption: Synthetic pathway to the target compound.

Detailed Experimental Methodology

Causality and Self-Validation: This protocol is designed for robustness. Each step's completion should be verified by Thin Layer Chromatography (TLC) before proceeding, ensuring a high-quality intermediate for the subsequent reaction and minimizing purification challenges. The Vilsmeier-Haack reaction is highly exothermic upon quenching; strict temperature control is critical for safety and yield.[10]

Materials:

-

1-Ethyl-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Acetonitrile, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for elution)

Procedure:

-

Bromination of 1-Ethyl-1H-pyrazole:

-

Dissolve 1-ethyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile in a flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the internal temperature below 5 °C. The choice of NBS provides a mild and selective source of electrophilic bromine.

-

Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude 4-bromo-1-ethyl-1H-pyrazole, which is often of sufficient purity for the next step.

-

-

Vilsmeier-Haack Formylation:

-

Vilsmeier Reagent Preparation: In a separate three-neck flask under an inert atmosphere, add anhydrous DMF (5.0 eq). Cool to 0 °C. Add POCl₃ (2.0 eq) dropwise via a syringe, keeping the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. This in situ formation of the chloroiminium salt is crucial for the subsequent electrophilic attack.[8][10]

-

Formylation Reaction: Dissolve the crude 4-bromo-1-ethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor by TLC for the disappearance of the starting material.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution to quench the reaction and neutralize the acid. This step is highly exothermic and must be performed with caution in a fume hood.

-

Extract the aqueous slurry with DCM (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde as a white to off-white solid.

-

Chemical Reactivity and Synthetic Applications

The dual functionality of this molecule provides two orthogonal synthetic handles for diversification.

Transformations of the Aldehyde Group

The C3-aldehyde is a versatile electrophile for C-C and C-N bond formation.

-

Reductive Amination: This is a cornerstone reaction in medicinal chemistry for building libraries. The aldehyde readily condenses with primary or secondary amines to form an intermediate imine, which is reduced in situ by a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

-

Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, enabling carbon chain extension and the introduction of diverse functionalities.

-

Oxidation: The aldehyde can be smoothly oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or Pinnick oxidation conditions (NaClO₂). The resulting carboxylic acid is a key precursor for amide bond formation.

-

Grignard/Organolithium Addition: Nucleophilic addition of organometallic reagents provides access to secondary alcohols, which can be further functionalized.

Cross-Coupling at the C4-Position

The C4-bromo substituent is primed for transition metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with a variety of aryl or heteroaryl boronic acids or esters is a highly robust method for installing new aromatic rings at the C4 position. This is a primary strategy for creating biaryl motifs common in kinase inhibitors.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, coupling the pyrazole core with a vast array of primary and secondary amines, anilines, and N-heterocycles.[1][11] This provides an alternative and complementary method to reductive amination for installing nitrogen-based substituents.

-

Sonogashira Coupling: Palladium/copper co-catalyzed coupling with terminal alkynes yields C4-alkynyl pyrazoles, which are valuable intermediates for further transformations or as final products in their own right.

Reactivity and Derivatization Map

Caption: Synthetic diversification pathways from the core scaffold.

Conclusion and Future Outlook

4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde is a potent and versatile tool in the arsenal of the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthesis, and orthogonal reactivity at two key positions make it an ideal platform for the rapid generation of diverse chemical libraries. This enables efficient exploration of structure-activity relationships (SAR) and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will remain critical to the successful discovery and development of next-generation medicines.

References

-

[4] Lapointe, D., & Fagnou, K. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. European Journal of Organic Chemistry, 2015(16), 3449-3457.

-

[12] Lee, S., & Kim, Y. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697.

-

[1] Bruneau, A., & Taillefer, M. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 904-907.

-

[11] Lee, S., & Kim, Y. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. Available at: [Link]

-

[2] Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

[8] Pharmaffiliates. (n.d.). 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde. Retrieved from [Link]

-

[10] Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.

-

[7] PubChemLite. (n.d.). 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde. Retrieved from [Link]

-

[13] ResearchGate. (2011). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

-

[14] SAGE Publications. (2004). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2004(5), 346-348.

-

[15] Stanetty, P., & Schnürch, M. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.

-

[16] National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27404.

-

[17] Beijing Hwrk Chemical Co., Ltd. (n.d.). 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde. Retrieved from [Link]

-

[18] ResearchGate. (2016). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Retrieved from [Link]

-

[19] Pharmaffiliates. (n.d.). 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde. Retrieved from [Link]

-

[5] National Center for Biotechnology Information. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5863.

-

[3] Benthem, B. H. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(23), 7298.

-

[20] MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4735.

-

[21] Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.

-

[22] ResearchGate. (n.d.). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems. Retrieved from [Link]

Sources

- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-BROMO-2-ETHYL-2 H-PYRAZOLE-3-CARBALDEHYDE CAS#: 1001519-37-4 [amp.chemicalbook.com]

- 7. PubChemLite - 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. Matrix Scientific [matrix.staging.1int.co.uk]

- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ethyl 4-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 640321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 14761472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. epubl.ktu.edu [epubl.ktu.edu]

- 17. 4-Bromo-3-nitro-1-(2-thiophen-2-ylethyl)pyrazole | C9H8BrN3O2S | CID 63262047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. [PDF] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity | Semantic Scholar [semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of 4'-hydroxy-3'-piperidinomethylchalcone derivatives and their cytotoxicity against PC-3 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde (CAS 1001519-37-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde, identified by CAS number 1001519-37-4, is a substituted pyrazole derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, valued for its diverse biological activities. This guide provides a comprehensive overview of the known properties, synthesis, potential applications, and suppliers of this specific compound, offering a critical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties

The fundamental properties of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde are summarized in the table below. While some data is based on computational predictions, it provides a valuable starting point for experimental design.

| Property | Value | Source |

| CAS Number | 1001519-37-4 | [1] |

| IUPAC Name | 4-bromo-2-ethyl-2H-pyrazole-3-carbaldehyde | N/A |

| Synonyms | 4-Bromo-1-ethyl-1H-pyrazole-5-carbaldehyde | [1] |

| Molecular Formula | C₆H₇BrN₂O | [1] |

| Molecular Weight | 203.04 g/mol | [1] |

| Appearance | Not specified (likely a solid) | N/A |

| Purity | ≥97% | [2] |

| Storage Conditions | 2-8°C Refrigerator | [1] |

Synthesis and Chemical Reactivity

While specific literature detailing the synthesis of 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde is not abundant, the synthesis of analogous pyrazole-4-carbaldehydes is well-documented. The Vilsmeier-Haack reaction is a prominent and widely employed method for the formylation of pyrazole rings.[3] This reaction typically involves the treatment of a suitable hydrazone precursor with a formylating agent, commonly a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3]

The presence of the aldehyde and bromo functionalities makes 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde a highly versatile intermediate for further chemical modifications. The aldehyde group can readily undergo a variety of reactions, including reductive amination, Wittig reactions, and condensation reactions to form Schiff bases or chalcones. The bromo substituent provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of substituents at the 4-position of the pyrazole ring.

Sources

An In-Depth Technical Guide to the Reactivity Profile of 4-bromo-2-ethyl-2H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 4-bromo-2-ethyl-2H-pyrazole-3-carbaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The document elucidates the interplay of the pyrazole core, the bromo substituent, and the aldehyde functional group, offering a predictive framework for its chemical behavior. Key transformations, including reactions at the aldehyde, palladium-catalyzed cross-coupling at the C-Br bond, and modifications of the pyrazole ring, are discussed in detail. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis and functionalization of pyrazole-based compounds, enabling the strategic design of novel molecular architectures.

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole scaffold is a privileged motif in drug discovery, forming the core of numerous approved pharmaceuticals. Its unique electronic properties, metabolic stability, and ability to engage in a variety of intermolecular interactions have made it a cornerstone in the design of bioactive molecules. The strategic introduction of functional groups onto the pyrazole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. 4-bromo-2-ethyl-2H-pyrazole-3-carbaldehyde emerges as a particularly valuable synthetic intermediate due to the orthogonal reactivity of its three key functional components: the aldehyde, the bromo substituent, and the N-ethylated pyrazole ring. This guide will dissect the reactivity of each of these sites, providing a rationale for experimental design and predicting potential reaction outcomes.

Synthesis of the Core Scaffold: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction stands as a powerful and widely employed method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[1] This transformation introduces the aldehyde group at the C3 position of the pyrazole ring, a crucial step in the synthesis of the title compound.

Reaction Causality:

The Vilsmeier-Haack reaction proceeds via the formation of a Vilsmeier reagent, typically from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This electrophilic iminium species then attacks the electron-rich pyrazole ring. The subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The N-ethyl group on the pyrazole ring enhances its nucleophilicity, facilitating the electrophilic aromatic substitution.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

N-ethylpyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of anhydrous DMF in anhydrous DCM at 0 °C under an inert atmosphere, slowly add POCl₃ dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of N-ethylpyrazole in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-ethyl-2H-pyrazole-3-carbaldehyde.

The subsequent bromination at the C4 position can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) in a polar solvent.

Reactivity at the Aldehyde Functionality

The aldehyde group at the C3 position is a versatile handle for a wide array of chemical transformations, primarily involving nucleophilic addition and condensation reactions.

Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from aldehydes and ketones.[2] In the context of 4-bromo-2-ethyl-2H-pyrazole-3-carbaldehyde, this reaction provides a reliable method for introducing a variety of alkenyl substituents.

The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the electrophilic carbonyl carbon of the aldehyde. This initial addition forms a betaine intermediate, which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide as a byproduct. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.

Caption: Generalized workflow of the Wittig reaction.

Materials:

-

4-bromo-2-ethyl-2H-pyrazole-3-carbaldehyde

-

Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a suspension of the phosphonium salt in anhydrous THF at 0 °C under an inert atmosphere, add the strong base portion-wise.

-

Stir the resulting mixture at room temperature for 1 hour to generate the ylide (a color change is typically observed).

-

Cool the reaction mixture to 0 °C and add a solution of 4-bromo-2-ethyl-2H-pyrazole-3-carbaldehyde in anhydrous THF dropwise.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the corresponding alkene.

Knoevenagel Condensation

The Knoevenagel condensation is another powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound in the presence of a weak base.[3] This reaction is particularly useful for synthesizing electron-deficient alkenes.

The reaction is initiated by the deprotonation of the active methylene compound by a base to form a stabilized carbanion. This nucleophile then adds to the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes subsequent dehydration to afford the final condensed product. The use of a mild base like ammonium acetate is often sufficient to catalyze the reaction.[4]

Caption: Experimental workflow for the Knoevenagel condensation.

Materials:

-

4-bromo-2-ethyl-2H-pyrazole-3-carbaldehyde

-

Active methylene compound (e.g., malononitrile or diethyl malonate)

-

Ammonium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-2-ethyl-2H-pyrazole-3-carbaldehyde and the active methylene compound in ethanol.[3]

-

Add a catalytic amount of ammonium acetate to the solution.[4]

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Reduction to the Corresponding Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).[5] This transformation provides access to 4-bromo-2-ethyl-2H-pyrazol-3-yl)methanol, a valuable intermediate for further functionalization.

Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters, amides, and carboxylic acids under standard conditions.[5] This selectivity is crucial when other reducible functional groups are present in the molecule.

Materials:

-

4-bromo-2-ethyl-2H-pyrazole-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-bromo-2-ethyl-2H-pyrazole-3-carbaldehyde in methanol or ethanol at 0 °C.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude alcohol, which can be further purified by chromatography if necessary.

Reactivity at the C4-Bromo Substituent

The bromine atom at the C4 position of the pyrazole ring is a key site for diversification through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-substituted pyrazoles.[7] It involves the reaction of the bromopyrazole with a boronic acid or its ester in the presence of a palladium catalyst and a base.

The catalytic cycle typically begins with the oxidative addition of the bromopyrazole to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative, which is activated by the base. The final step is reductive elimination, which forms the C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Materials:

-

4-bromo-2-ethyl-2H-pyrazole-3-carbaldehyde

-

Aryl or vinyl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add 4-bromo-2-ethyl-2H-pyrazole-3-carbaldehyde, the boronic acid, the palladium catalyst, and the base.[8]

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture at 80-100 °C for 6-12 hours, or until the starting material is consumed as monitored by TLC.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Spectroscopic Characterization

While specific experimental data for 4-bromo-2-ethyl-2H-pyrazole-3-carbaldehyde is not widely available in the literature, the expected spectroscopic features can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 9.8 - 10.2 | s | - |

| H5 | 7.8 - 8.2 | s | - |

| CH₂ (ethyl) | 4.1 - 4.4 | q | 7.0 - 7.5 |

| CH₃ (ethyl) | 1.3 - 1.6 | t | 7.0 - 7.5 |

¹³C NMR Spectroscopy (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 185 - 190 |

| C3 | 145 - 150 |

| C5 | 130 - 135 |

| C4 | 95 - 105 |

| CH₂ (ethyl) | 45 - 50 |

| CH₃ (ethyl) | 14 - 17 |

Conclusion

4-bromo-2-ethyl-2H-pyrazole-3-carbaldehyde is a highly functionalized and synthetically versatile building block. The distinct reactivity of the aldehyde, the bromo substituent, and the pyrazole core allows for a wide range of selective transformations. This guide has provided a detailed overview of its reactivity profile, supported by mechanistic insights and practical experimental protocols. By understanding the principles outlined herein, researchers can effectively utilize this compound in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. The strategic application of reactions such as the Wittig olefination, Knoevenagel condensation, and Suzuki-Miyaura coupling opens up a vast chemical space for exploration.

References

- Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Pawar, R. P. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Journal of Applicable Chemistry, 6(2), 263-269.

- The Organic Chemist (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.

- Kuwano, R., & Hara, H. (2008). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 73(19), 7576–7579.

- Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Pawar, R. P. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.

- Knoevenagel condensation of aldehydes with active methylene compounds... (n.d.).

- 6: The Wittig Reaction (Experiment). (2021, August 16). Chemistry LibreTexts.

- Substituted active methylene synthesis by condens

- Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal.

- Elinson, M. N., Ilovaisky, A. I., Merkulova, V. M., & Nikishin, G. I. (2018). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s.

- Leung, S. H., & Angel, S. A. (2004). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment.

- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.

- Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (n.d.). BenchChem.

- Kumar, A., & Kumar, A. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-16.

- Wittig Reaction. (n.d.). Organic Chemistry Portal.

- El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244-5259.

- Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.

- The ¹H and ¹³C NMR spectra of C₄H₈OBr₂ are shown. Deduce the structure of the compoun. (n.d.). Gauth.

- Sodium Borohydride - A Versatile Reducing Agent. (n.d.).

- Jimeno, M. L., Elguero, J., & Claramunt, R. M. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294.

- NaBH4 Reduction/dehydration of 3 aa. (n.d.).

- 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxyl

- Gomaa, A. M. (2018).

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- 4-Bromo-2-ethyl-2H-pyrazole-3-carbaldehyde. (n.d.).

- Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole. (n.d.). BenchChem.

- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- Ali, S., Zaib, S., Khan, I., Iqbal, J., & Khan, A. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241.

- 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde. (n.d.). PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Applications of Substituted Pyrazole Carbaldehydes in Modern Research

Abstract

Substituted pyrazole carbaldehydes represent a class of heterocyclic compounds that have garnered significant attention in the scientific community. Their unique chemical architecture, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms and a reactive carbaldehyde group, renders them exceptionally versatile building blocks. This technical guide provides an in-depth exploration of the synthesis, characterization, and multifaceted applications of these compounds. We delve into their pivotal role in medicinal chemistry as foundational scaffolds for developing novel anticancer, anti-inflammatory, and antimicrobial agents, supported by mechanistic insights and structure-activity relationships. Furthermore, emerging applications in materials science and catalysis are discussed. This document is intended for researchers, chemists, and drug development professionals, offering both a high-level overview and detailed experimental protocols to facilitate further innovation in the field.

The Pyrazole Carbaldehyde Scaffold: A Privileged Core in Chemical Synthesis

The pyrazole ring is a cornerstone in heterocyclic chemistry, lauded for its aromatic stability and diverse biological activities.[1] When functionalized with a carbaldehyde group, typically at the C4 or C5 position, its synthetic utility is greatly amplified.[2] The aldehyde moiety serves as a versatile chemical handle for a wide array of organic transformations, including condensations, reductive aminations, and cycloadditions, allowing for the construction of complex molecular architectures and extensive libraries of derivatives.[3][4] This inherent reactivity and the proven pharmacological importance of the pyrazole nucleus have established substituted pyrazole carbaldehydes as "privileged scaffolds" in drug discovery and materials science.[2][5]

Core Synthetic Strategies: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing 4-formylpyrazoles is the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and an amide like N,N-dimethylformamide (DMF), to achieve a double formylation and cyclization of hydrazones.[8]

Causality in Synthesis: The choice of the Vilsmeier-Haack reaction is predicated on its high efficiency and regioselectivity for the 4-position. The mechanism involves the electrophilic Vilsmeier reagent attacking the electron-rich enamine tautomer of the hydrazone, leading to cyclization and the introduction of the formyl group. The use of anhydrous DMF is critical, as the presence of water would quench the highly reactive Vilsmeier reagent (the chloroiminium ion), halting the reaction.[8] The reaction is typically heated to provide the necessary activation energy for the cyclization step.[8]

2.1 General Experimental Protocol: Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes

This protocol outlines a generalized procedure based on the Vilsmeier-Haack cyclization of phenylhydrazones.

Step 1: Phenylhydrazone Formation

-

Dissolve an appropriate aromatic ketone (1.0 eq) in absolute ethanol.

-

Add phenylhydrazine (1.0 eq) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The phenylhydrazone product will often precipitate.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF, 5-10 volumes) with constant stirring.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.

-

Add the phenylhydrazone (from Step 1, 1.0 eq) portion-wise to the Vilsmeier reagent, ensuring the temperature does not rise significantly.

-

After the addition, heat the reaction mixture to 80–90°C for 4-6 hours.[8]

-

Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until a precipitate forms.

-

Filter the crude pyrazole-4-carbaldehyde product, wash thoroughly with water, and dry.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Step 3: Characterization

-

Confirm the structure of the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][8] Characteristic signals include a proton singlet for the aldehyde group (~10 ppm in ¹H-NMR) and a carbonyl stretch (~1695 cm⁻¹ in IR).[8]

Applications in Medicinal Chemistry

The substituted pyrazole carbaldehyde scaffold is a prolific source of lead compounds in drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities.[1][9]

3.1 Anticancer Drug Development

Pyrazole derivatives are extensively explored as potent and selective anticancer agents.[10][11] They can be designed to interact with various targets involved in cancer cell proliferation and survival.[11][12]

Mechanism of Action - PI3 Kinase Inhibition: One key area of investigation is the development of pyrazole carbaldehyde derivatives as inhibitors of Phosphoinositide 3-kinases (PI3Ks).[10] The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting PI3K, these compounds can effectively block downstream signaling, leading to apoptosis (programmed cell death) in cancer cells.

Quantitative Data: In-Vitro Anticancer Activity Research has identified potent derivatives with significant cytotoxicity against cancer cell lines.

| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 43 | PI3 Kinase | MCF7 (Breast) | 0.25 | [10] |

| Doxorubicin (Standard) | Topo II | MCF7 (Breast) | 0.95 | [10] |

| Compound 33 | CDK2 | HCT116, MCF7, etc. | < 23.7 | [10] |

| Compound 34 | CDK2 | HCT116, MCF7, etc. | < 23.7 | [10] |

Table 1: Cytotoxicity of selected pyrazole derivatives against human cancer cell lines.[10]

3.2 Anti-inflammatory Agents

Chronic inflammation is implicated in numerous diseases. Pyrazole-containing drugs, such as Celecoxib, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[13] Research continues to leverage the pyrazole carbaldehyde core to develop new anti-inflammatory agents with improved efficacy and safety profiles.[14][15][16] The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation.[13][16]

Protocol: In-Vitro Anti-inflammatory Activity by HRBC Membrane Stabilization This assay assesses the ability of a compound to prevent hemolysis of human red blood cells (HRBC) induced by hypotonicity, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.[14][17]

-

Preparation of HRBC Suspension: Obtain fresh human blood and mix with an equal volume of Alsever’s solution (anticoagulant). Centrifuge at 3000 rpm for 10 min. Discard the supernatant ("buffy coat") and wash the packed red blood cells three times with isosaline (0.9% NaCl). Prepare a 10% v/v suspension in isosaline.

-

Assay Setup: Prepare reaction mixtures containing:

-

1.0 mL of phosphate buffer (0.15 M, pH 7.4)

-

2.0 mL of hyposaline (0.36% NaCl)

-

0.5 mL of the HRBC suspension (10% v/v)

-

0.5 mL of the test compound solution (e.g., pyrazole derivative) at various concentrations (e.g., 100-500 µg/mL).

-

Prepare a control (without test compound) and a standard (using Diclofenac sodium).[14]

-

-

Incubation: Incubate all mixtures at 37°C for 30 minutes.

-

Analysis: Centrifuge the mixtures at 3000 rpm for 10 minutes.

-

Measure the absorbance of the supernatant (hemoglobin content) at 560 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of hemolysis inhibition using the formula: % Inhibition = [ (Abs_Control - Abs_Test) / Abs_Control ] x 100

Compounds exhibiting high percentage of inhibition are considered to have potent membrane-stabilizing activity, indicating potential anti-inflammatory effects.[14][17]

3.3 Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Substituted pyrazole carbaldehydes have emerged as a promising class of compounds with broad-spectrum activity against pathogenic bacteria and fungi.[6][18][19][20] The aldehyde group is often derivatized into Schiff bases or other heterocyclic systems to enhance this activity.[18][21]

Spectrum of Activity:

-

Antibacterial: Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6][20][22] The presence of halogen substituents (e.g., chloro, bromo) on the phenyl rings often enhances antibacterial potency.[22]

-

Antifungal: Activity has also been reported against fungal pathogens like Candida albicans and Aspergillus niger.[22][23]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Prepare Inoculum: Grow the microbial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the culture to match the 0.5 McFarland standard.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the broth to achieve a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Emerging Applications in Materials Science

While predominantly explored in medicine, the unique electronic and structural properties of pyrazole carbaldehydes are finding use in materials science.[2] Their ability to coordinate with metal ions makes them valuable as ligands in the synthesis of metal complexes.[2] A notable application is their use as corrosion inhibitors for metals like mild steel, particularly in acidic environments.[24] The heterocyclic ring can adsorb onto the metal surface, forming a protective barrier that mitigates corrosion.[24]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the substituted pyrazole carbaldehyde scaffold has yielded crucial insights into the structural requirements for biological activity.

-

N1-Substituent: The group at the N1 position of the pyrazole ring significantly influences activity. Large, aromatic groups like a 2,4-dichlorophenyl substituent are critical for potent cannabinoid CB1 receptor antagonism.[25][26]

-

C3-Substituent: The nature of the substituent at the C3 position is key for directing the molecule to its biological target. Aryl groups are common, and their electronic properties (e.g., methoxy, chloro, bromo groups) can modulate anti-inflammatory and antimicrobial potency.[14][22]

-

C4-Carbaldehyde Group: This group is a critical pharmacophore but is often a point for derivatization. Converting the aldehyde to Schiff bases, hydrazones, or incorporating it into other heterocyclic rings can dramatically enhance biological effects, such as antimicrobial activity.[1][20]

-

C5-Substituent: A para-substituted phenyl ring at the C5 position is often favored for high-affinity binding to receptors like the CB1 receptor.[25][26]

Conclusion and Future Outlook

Substituted pyrazole carbaldehydes are undeniably a cornerstone of modern chemical and pharmaceutical research. Their synthetic accessibility, coupled with the vast chemical space that can be explored through derivatization of the aldehyde group, ensures their continued relevance. Current research has firmly established their potential in oncology, inflammation, and infectious diseases. Future efforts will likely focus on refining their selectivity for specific biological targets to minimize off-target effects, exploring novel applications in areas like neurodegenerative diseases, and expanding their utility in materials science, for example, in the development of novel sensors or organic light-emitting diodes (OLEDs). The strategic combination of computational docking studies with high-throughput synthesis and screening will undoubtedly accelerate the discovery of next-generation therapeutics and materials derived from this exceptional scaffold.

References

-

Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

-

Wei, Y., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(12), 10394-10403. Retrieved from [Link]

-

Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Retrieved from [Link]

-

Sharma, S., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. Retrieved from [Link]

-

Rana, A., et al. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Retrieved from [Link]

-

Mishra, R., et al. (2019). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 24(18), 3243. Retrieved from [Link]

-

Al-Masoudi, N. A. (2022). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. Retrieved from [Link]

-

Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Retrieved from [Link]

-

Malkov, A. V., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(12), 1854-1859. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

-

Vaskevych, A., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(3), 10321-10334. Retrieved from [Link]

-

Cherian, B., et al. (2017). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ProQuest. Retrieved from [Link]

-

Zadorozhnii, O. H., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. Retrieved from [Link]

-

Shreenivas, M. T., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Retrieved from [Link]

-

Unawane, S., et al. (2017). 4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study. ResearchGate. Retrieved from [Link]

-

Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Research Journal of Dental and Medical Sciences, 23(1), 39-51. Retrieved from [Link]

-

TU Delft Repositories. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link]

-

Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

Kumar, V., et al. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 30(3), 1043-1053. Retrieved from [Link]

-

Sharma, S., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. OUCI. Retrieved from [Link]

-

Tsolaki, E., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(16), 3769. Retrieved from [Link]

-

Sharma, K., et al. (2016). Recent applications of pyrazole and its substituted analogs. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 616-636. Retrieved from [Link]

-

Kumar, S., & Kumar, Dr. A. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals. Retrieved from [Link]

-

Singh, R. B., & Singh, J. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. Retrieved from [Link]

-

PubMed. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazole‐carbaldehyde. Retrieved from [Link]

-

Becerra, D., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4704. Retrieved from [Link]

-

El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(24), 5991. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure Activity Relationship (SAR). Retrieved from [Link]

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4469-4472. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4913-4918. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

OUCI. (n.d.). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and ADMET analysis. Retrieved from [Link]

-

Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chemmethod.com [chemmethod.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmajournal.net [pharmajournal.net]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method - ProQuest [proquest.com]

- 15. researchgate.net [researchgate.net]

- 16. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. journals.stmjournals.com [journals.stmjournals.com]

- 22. jpsionline.com [jpsionline.com]

- 23. allresearchjournal.com [allresearchjournal.com]

- 24. nbinno.com [nbinno.com]

- 25. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. abdn.elsevierpure.com [abdn.elsevierpure.com]

Discovery of novel pyrazole-based scaffolds in medicinal chemistry

An In-Depth Technical Guide to the Discovery of Novel Pyrazole-Based Scaffolds in Medicinal Chemistry

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," its unique physicochemical properties and synthetic tractability have led to its incorporation into a multitude of FDA-approved drugs targeting a wide array of diseases. This guide, intended for researchers and drug development professionals, provides a senior application scientist's perspective on the discovery of novel pyrazole-based scaffolds. It delves into advanced synthetic methodologies, principles of rational drug design, structure-activity relationship (SAR) studies, and the pivotal role of computational chemistry. Through a detailed case study on kinase inhibitors, this paper elucidates the causality behind experimental choices and showcases the pathway from scaffold conception to potent therapeutic agent.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, diverse biological targets. The pyrazole ring system has earned this distinction due to a confluence of advantageous properties.

-

Physicochemical and Structural Features : Pyrazole is an aromatic heterocycle. Its N-1 nitrogen is pyrrole-like (an H-bond donor), while the N-2 nitrogen is pyridine-like (an H-bond acceptor). This dual nature allows it to engage in a wide variety of interactions with biological targets. Furthermore, the pyrazole ring is relatively stable to metabolic degradation, a crucial attribute for developing viable drug candidates.

-

Bioisosteric Versatility : In drug design, the pyrazole moiety frequently serves as a bioisostere for other aromatic rings, such as phenyl or other heterocyclic groups. This replacement can strategically modulate a compound's properties, including lipophilicity, aqueous solubility, and metabolic stability, often leading to improved potency and pharmacokinetic profiles.

-